1-methyl-3-(trifluoromethyl)-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-pyrazole-4-carbonitrile
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Overview
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are important in medicinal chemistry and are found in many biologically active compounds .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol can be synthesized from ethyl-4,4,4-trifluoromethylacetoacetate and methylhydrazine in ethanol .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The exact structure of “1-methyl-3-(trifluoromethyl)-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-pyrazole-4-carbonitrile” could not be found.Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For example, they can undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol is a white solid .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research demonstrates the synthesis and characterization of novel pyrazole derivatives, including their evaluation as antimicrobial agents. For instance, studies have developed new pyrazolo[5,1-c][1,2,4]triazines and pyrazolo[3,4-d]pyrimidin-4-ones, showing significant antimicrobial efficacy against various bacterial and fungal strains (Al-Adiwish et al., 2017), (El-ziaty et al., 2018).
Corrosion Inhibition
Pyrazole derivatives are also explored for their corrosion inhibition properties, with studies showing that certain pyranopyrazole derivatives can act as effective inhibitors for steel in acidic environments, highlighting their potential in industrial applications (Yadav et al., 2016).
Synthetic Pathways and Chemical Reactivity
The reactivity of pyrazole and carbonitrile derivatives has been a subject of study, with research exploring novel synthetic routes to produce a variety of heterocyclic compounds. These studies provide insights into the versatility of these compounds in synthetic chemistry, offering pathways to a wide range of biologically active and structurally diverse molecules (Mamedov et al., 2019), (Lim et al., 2015).
Biological Activities and Drug Discovery
The potential of pyrazole derivatives in drug discovery, particularly their antimicrobial, antifungal, and cytotoxic activities, has been a focus of research. Some compounds have shown efficacy in inhibiting bacterial biofilms and targeting specific enzymes, indicating their potential as leads in the development of new therapeutic agents (Mekky et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F6N5/c1-26-15(13(10-24)14(25-26)17(21,22)23)28-7-5-27(6-8-28)12-4-2-3-11(9-12)16(18,19)20/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCWVSPVHLDTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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